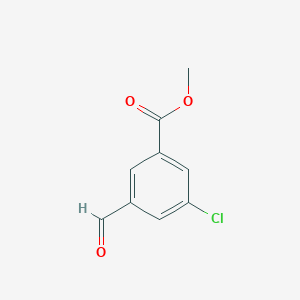

Methyl 3-chloro-5-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCIYUKIAAFMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-5-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-chloro-5-formylbenzoate (CAS No. 879542-48-0), a key intermediate in organic synthesis and drug discovery. This document delves into the compound's structural characteristics, physicochemical parameters, and spectral data, offering valuable insights for its application in research and development. Furthermore, this guide outlines essential safety protocols and handling procedures to ensure the safe and effective use of this compound in a laboratory setting. By consolidating this critical information, we aim to empower researchers to leverage the full potential of this compound in their scientific endeavors.

Introduction

This compound is a substituted aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique trifunctional nature, featuring a methyl ester, a chloro substituent, and a formyl group on a benzene ring, makes it a highly valuable precursor for the construction of novel pharmaceutical agents and functional materials. The strategic placement of these functional groups allows for a diverse range of chemical transformations, enabling the introduction of various pharmacophores and the modulation of molecular properties. This guide provides an in-depth analysis of its core physical properties, which are fundamental to its application in synthetic chemistry.

Physicochemical Properties

A thorough understanding of the physical properties of a chemical compound is paramount for its effective use in experimental research. These properties dictate the compound's behavior in various solvents and reaction conditions, influencing reaction kinetics, purification strategies, and formulation development.

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Source |

| CAS Number | 879542-48-0 | [1] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | ≥98% | [1] |

Experimentally Determined Physical Properties (and Analogs)

| Property | This compound (Estimated) | Methyl 3-chlorobenzoate (Analog) | Methyl 4-formylbenzoate (Analog) | Source |

| Melting Point | Likely a solid at room temperature | 21 °C | 140-144 °F (60-62 °C) | [3][4] |

| Boiling Point | Not available | 231 °C | 509 °F (265 °C) at 760 mmHg | [3][4] |

| Density | Not available | Not available | Not available | |

| Solubility | Poorly soluble in water, miscible with organic solvents (inferred) | Soluble in alcohol | Less than 1 mg/mL in water at 72 °F | [3][4][5] |

Causality Behind Experimental Choices: The selection of analogs is based on structural similarity. Methyl 3-chlorobenzoate shares the chloro and methyl ester functionalities, providing insight into the influence of these groups on physical properties. Methyl 4-formylbenzoate, with its formyl and methyl ester groups, helps to understand the impact of the aldehyde functionality. The expected poor water solubility is a common characteristic of aromatic esters.[5]

Spectral Data for Structural Elucidation

Spectroscopic techniques are indispensable for verifying the identity and purity of a chemical compound. While a dedicated spectrum for this compound is not publicly available, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton. The aromatic protons will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methyl ester protons will be a sharp singlet around δ 3.9 ppm, and the aldehyde proton will be a singlet further downfield, typically above δ 9.5 ppm. The specific coupling patterns of the aromatic protons will be indicative of their substitution pattern.[6]

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbons of the ester and aldehyde will appear at the downfield end of the spectrum (typically δ 160-200 ppm). The aromatic carbons will resonate in the range of δ 120-150 ppm, with carbons attached to electronegative atoms (like chlorine) being shifted downfield. The methyl carbon of the ester group will appear upfield, around δ 50-60 ppm.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.[8]

-

C=O Stretch (Aldehyde): A strong absorption band around 1690-1715 cm⁻¹.[8]

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.[9]

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[9]

-

C-O Stretch (Ester): A strong band in the region of 1100-1300 cm⁻¹.[8]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.[8]

The following diagram illustrates a general workflow for acquiring and interpreting spectral data for a novel compound like this compound.

References

- 1. 879542-48-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to Methyl 3-chloro-5-formylbenzoate (CAS 879542-48-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Trifunctional Building Block in Modern Organic Synthesis

Methyl 3-chloro-5-formylbenzoate, bearing the CAS number 879542-48-0, is a strategically important synthetic intermediate in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a methyl ester, a chloro substituent, and a formyl (aldehyde) group on a central benzene ring, offers multiple points for chemical modification. This unique arrangement allows for sequential and regioselective reactions, making it a valuable scaffold for the construction of complex molecular architectures. The electron-withdrawing properties of the substituents activate the aromatic ring for certain transformations while also influencing the reactivity of the functional groups themselves. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this versatile building block, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 879542-48-0 | [1] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| Appearance | White to off-white solid | Supplier Data |

| Purity | Typically ≥98% | [1] |

Characterization of this compound is typically achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the aromatic protons, the aldehyde proton (typically downfield, ~10 ppm), and the methyl ester protons (~3.9 ppm). The splitting patterns of the aromatic protons would be indicative of their substitution pattern.

-

¹³C NMR would show characteristic peaks for the carbonyl carbons of the ester and aldehyde, as well as for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde functional groups (typically in the range of 1680-1750 cm⁻¹), as well as C-Cl and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z 198 (for the ³⁵Cl isotope) and a characteristic M+2 peak at m/z 200 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-5-formylbenzoic acid. This acid-catalyzed reaction with methanol is a well-established and reliable method for the preparation of methyl esters.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Detailed Experimental Protocol: Fischer Esterification

The following is a representative, self-validating protocol for the synthesis of this compound based on standard Fischer esterification procedures.

Materials:

-

3-chloro-5-formylbenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-5-formylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure product.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realm of drug discovery. Its three distinct functional groups allow for a variety of chemical transformations, including but not limited to:

-

Aldehyde Chemistry: The formyl group can undergo reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings.

-

Ester Chemistry: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

-

Aromatic Substitution: The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

This versatility makes it an attractive starting material for the synthesis of complex scaffolds for targeted therapies.

Role in the Synthesis of Kinase Inhibitors

One of the significant applications of substituted benzoyl compounds is in the development of kinase inhibitors, which are a major class of anticancer drugs. For instance, the general structure of many Aurora kinase inhibitors involves a heterocyclic core attached to a substituted phenyl ring. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are highly relevant. The aldehyde can be used to construct a heterocyclic core (e.g., an imidazole or a pyrazole), while the ester can be converted to an amide to link to another part of the molecule. The chloro group can be used to modulate the electronic properties and steric interactions within the kinase's active site, or as a handle for further functionalization.

Caption: Synthetic utility of this compound in building kinase inhibitor scaffolds.

Potential in the Synthesis of Other Bioactive Molecules

The structural features of this compound also make it a potential precursor for the synthesis of other classes of therapeutic agents, such as antiviral compounds or modulators of metabolic pathways. For example, substituted benzamides and related heterocyclic structures are known to exhibit a wide range of biological activities. The aldehyde functionality allows for the introduction of diversity through reactions with various nucleophiles, which is a key strategy in the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and development. Its trifunctional nature provides a robust platform for the construction of complex molecular architectures. A solid understanding of its synthesis, reactivity, and characterization is crucial for medicinal chemists and process development scientists aiming to leverage its potential in the creation of novel and effective therapeutic agents. As the demand for new and diverse chemical entities continues to grow, the importance of such strategically functionalized intermediates is set to increase.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

PubMed. (2021). From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.

-

ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

PubMed. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link] heterocyclicompounds/

-

Science Publishing Group. (n.d.). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Retrieved from [Link]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Use of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

- Google Patents. (n.d.). PH12016500332A1 - Antiviral compounds.

- Google Patents. (n.d.). US20130165445A1 - Aurora Kinase Modulators and Method of Use.

-

PubMed. (n.d.). Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. Retrieved from [Link]

-

PubMed. (2008). Synthesis and in vitro anti-hepatitis B virus activities of 4-aryl-6-chloro-quinolin-2-one and 5-aryl-7-chloro-1,4-benzodiazepine derivatives. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Methyl 3-Chloro-5-Formylbenzoate

Abstract

Methyl 3-chloro-5-formylbenzoate is a trifunctional aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its unique structure, featuring an aldehyde, a chloro substituent, and a methyl ester on a central benzene ring, makes it a versatile synthetic intermediate for constructing complex molecular architectures. This guide provides an in-depth examination of its core physicochemical properties, outlines a robust protocol for its synthesis and purification, details a self-validating analytical workflow for structural confirmation and purity assessment, and discusses its applications and critical safety considerations. This document is intended to serve as a vital resource for researchers leveraging this compound in their synthetic endeavors.

Introduction: A Versatile Synthetic Building Block

In the landscape of organic synthesis and pharmaceutical development, the strategic selection of starting materials is paramount. This compound (CAS No. 879542-48-0) has emerged as a valuable organic building block.[1] Its utility stems from the orthogonal reactivity of its three functional groups. The aldehyde serves as a handle for forming new carbon-carbon or carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, or aldol condensations. The chloro group can participate in nucleophilic aromatic substitution or act as a site for metal-catalyzed cross-coupling reactions. Finally, the methyl ester provides a stable, yet readily modifiable, carboxylic acid precursor for amide bond formation or other derivatizations. This trifunctional nature allows for a stepwise, controlled elaboration of the molecular scaffold, making it an attractive intermediate in the synthesis of novel therapeutic agents and other high-value chemical entities.[2]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research. This compound is typically supplied as a white powder with a purity of 99% or higher.[2] The key identifying and structural information for this compound is summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 879542-48-0 | [1][2][4] |

| Molecular Formula | C₉H₇ClO₃ | [3] |

| Molecular Weight | 198.60 g/mol | [3] |

| Monoisotopic Mass | 198.00838 Da | [3] |

| Appearance | White powder | [2] |

| Purity | ≥99% | [2] |

| InChI Key | JUCIYUKIAAFMJA-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=CC(=CC(=C1)C=O)Cl | [3] |

Synthesis and Purification: A Validated Approach

Synthetic Rationale and Strategy

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-chloro-5-formylbenzoic acid (CAS No. 153203-59-9).[5] This acid-catalyzed reaction with methanol is a classic, high-yielding transformation. The causality for this choice is clear: the starting acid is commercially available, and the reaction conditions are mild, avoiding unwanted side reactions with the sensitive aldehyde or the chloro-substituent. Post-reaction workup is designed to remove the acid catalyst and any unreacted carboxylic acid, followed by purification via recrystallization or silica gel chromatography to achieve high purity.

Detailed Experimental Protocol: Fischer Esterification

-

Reagents and Equipment:

-

3-chloro-5-formylbenzoic acid (1.0 eq)

-

Anhydrous Methanol (20-30 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-chloro-5-formylbenzoic acid and anhydrous methanol. Stir the suspension until the solid is mostly dissolved.

-

Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring mixture. The reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting acid.

-

Quenching and Solvent Removal: Cool the mixture to room temperature. Neutralize the catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Transfer the remaining residue to a separatory funnel containing ethyl acetate and water. Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining starting acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the final product as a white powder.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Analytical Characterization for Quality Control

The Principle of Orthogonal Verification

To ensure the compound meets the rigorous standards for drug development, a multi-pronged analytical approach is essential. This principle of orthogonal verification—using multiple techniques that measure different molecular properties—provides a self-validating system. We use Nuclear Magnetic Resonance (NMR) to confirm the chemical structure, Mass Spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine purity.

Recommended Analytical Protocols

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

-

Expected Results: The ¹H NMR spectrum should show distinct signals for the methyl ester protons (~3.9 ppm), the aldehyde proton (~10.0 ppm), and three aromatic protons in the meta-substituted pattern. The ¹³C NMR will confirm the presence of the carbonyls (ester and aldehyde), the aromatic carbons, and the methyl carbon.

-

-

Mass Spectrometry (MS):

-

Sample Prep: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Analyze using Electrospray Ionization (ESI) in positive mode.

-

Expected Results: The mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 199.01.[3] The characteristic isotopic pattern of a single chlorine atom (a 3:1 ratio for the M and M+2 peaks) will provide definitive confirmation of its presence.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Prep: Prepare a standard solution of known concentration (e.g., 1 mg/mL) in a mobile phase-compatible solvent.

-

Analysis: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection (e.g., at 254 nm).

-

Expected Results: A pure sample will yield a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, which should be ≥99%.

-

Visualization of the Analytical Workflow

Caption: Orthogonal workflow for analytical validation.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for diversification.

-

Scaffold Decoration: In drug discovery, chemists often start with a core scaffold and "decorate" it with different functional groups to optimize biological activity. This compound is an ideal starting scaffold.

-

Combinatorial Chemistry: The aldehyde group is particularly amenable to high-throughput synthesis. Libraries of compounds can be rapidly generated via reductive amination with a diverse set of primary and secondary amines, creating a wide range of chemical entities for screening.

-

Synthesis of Heterocycles: The functional groups can be used to construct fused or appended heterocyclic rings, which are privileged structures in many classes of drugs.

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires careful handling. While a specific, universally adopted Safety Data Sheet (SDS) is not available in the aggregated search results, general precautions for related aromatic aldehydes and esters should be followed.

-

Disclaimer: This information is for guidance only. Users must consult the specific SDS provided by their chemical supplier before handling this compound.

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

This compound is a high-value synthetic intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined physicochemical properties, coupled with a straightforward synthesis and a robust analytical validation process, make it a reliable building block. By understanding its reactivity, handling it with appropriate caution, and leveraging its multifunctional nature, scientists can effectively incorporate this compound into the synthesis of novel and complex molecules.

References

- Material Safety Data Sheet. (2011, June 1). Alfa Aesar. [Link not directly available]

-

methyl 2-fluoro-5-formylbenzoate. Chemical Synthesis Database. [Link]

-

This compound CAS NO.879542-48-0. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

-

3-Chloro-5-methylbenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. [Link]

-

This compound (C9H7ClO3). PubChemLite. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

- Method for preparing methyl p-chloromethyl benzoate.

- 3-chloro methyl benzoic acid synthetic method.

-

Methyl 2-fluoro-5-formylbenzoate. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 879542-48-0|this compound|BLD Pharm [bldpharm.com]

- 2. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 3. PubChemLite - this compound (C9H7ClO3) [pubchemlite.lcsb.uni.lu]

- 4. This compound CAS#: 879542-48-0 [m.chemicalbook.com]

- 5. 153203-59-9|3-Chloro-5-formylbenzoic Acid|BLD Pharm [bldpharm.com]

- 6. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to Methyl 3-chloro-5-formylbenzoate: A Key Building Block for Novel Therapeutic Agents

Introduction

In the landscape of modern medicinal chemistry, the strategic value of a synthetic building block is measured by its functional versatility, accessibility, and potential for generating diverse molecular scaffolds. Methyl 3-chloro-5-formylbenzoate (CAS No. 879542-48-0) has emerged as a quintessential example of such a valuable intermediate.[1] Possessing three distinct and orthogonally reactive functional groups—a methyl ester, an aldehyde, and an aryl chloride—this compound offers a rich platform for constructing complex molecules. The strategic placement of these groups on the benzene ring allows for precise, regioselective modifications, making it a coveted precursor in the synthesis of novel therapeutic agents.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind synthetic strategies, the molecule's reactivity profile, and its demonstrated application in the development of next-generation pharmaceuticals.

Part 1: Molecular Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for this compound is This compound . Its structure consists of a central benzene ring substituted at positions 1, 3, and 5. The methyl ester (-COOCH₃) group defines the root "benzoate" and is assigned position 1. The chloro (-Cl) and formyl (-CHO) groups are subsequently located at positions 3 and 5, respectively.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Comprehensive experimental data for this compound is not widely published in peer-reviewed literature; much of the available information is from chemical suppliers. The following table consolidates key properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 879542-48-0 | [1] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| Appearance | White to off-white solid/powder | Supplier Data |

| Purity | Typically ≥98% | Supplier Data |

| Melting Point | Not available (N/A) | [2] |

| Boiling Point | N/A | [2] |

| LogP | 1.9391 (Predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų (Predicted) | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

Part 2: Synthesis and Mechanistic Insights

A robust and scalable synthesis is paramount for any building block intended for drug development campaigns. While a specific, published, peer-reviewed protocol for this compound is elusive, a logical and efficient route can be designed based on well-established, fundamental organic transformations.

Retrosynthetic Analysis

The key to a practical synthesis is selecting an economical and readily available starting material. A logical precursor is 3-chloro-5-methylbenzoic acid . The retrosynthetic analysis breaks down the target molecule into simpler, more accessible precursors.

The primary disconnections are the methyl ester and the aldehyde functional groups. The ester can be readily formed from the corresponding carboxylic acid via Fischer esterification. The aldehyde can be synthesized by the oxidation of a methyl group. This leads to a straightforward two-step synthesis from a common chemical feedstock.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol is a self-validating system; successful isolation and characterization of the product from Step 1 confirms the viability of the starting material and conditions before proceeding to the more sensitive oxidation step.

Step 1: Fischer Esterification of 3-Chloro-5-methylbenzoic Acid

-

Objective: To convert the carboxylic acid to a methyl ester. This protects the acid from reacting in the subsequent oxidation step and introduces one of the required functional groups.

-

Causality: The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. Methanol, acting as a nucleophile, can then attack this activated carbon. The use of methanol as the solvent ensures a large molar excess, driving the equilibrium towards the ester product according to Le Châtelier's principle.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 3-chloro-5-methylbenzoic acid (1.0 eq).

-

Add anhydrous methanol (approx. 10-20 volumes) to serve as both reactant and solvent.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring in an ice bath.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude methyl 3-chloro-5-methylbenzoate. The product can be purified by column chromatography if necessary.

Step 2: Oxidation of the Benzylic Methyl Group

-

Objective: To selectively oxidize the methyl group to an aldehyde.

-

Causality: The benzylic position is susceptible to oxidation. A strong oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions, or milder reagents like chromium-based oxidants (e.g., PCC) or manganese dioxide (MnO₂), can effect this transformation. The challenge lies in preventing over-oxidation to the carboxylic acid. Using a stoichiometric amount of a milder oxidant or carefully controlling reaction time and temperature with a stronger one is critical.

Protocol (using MnO₂):

-

Charge a flask with methyl 3-chloro-5-methylbenzoate (1.0 eq) from Step 1 and a suitable solvent like dichloromethane (DCM) or chloroform.

-

Add activated manganese dioxide (MnO₂, 5-10 eq by weight). The use of a large excess of this heterogeneous reagent is common to ensure a reasonable reaction rate.

-

Stir the suspension vigorously at room temperature or gentle reflux. The reaction is typically slow and requires monitoring over 24-48 hours by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Proposed two-step synthesis workflow for the target compound.

Part 3: Chemical Reactivity and Application in Medicinal Chemistry

Reactivity Profile

The synthetic utility of this compound stems from the differential reactivity of its functional groups, allowing for sequential and selective chemical modifications.

-

Aldehyde: This is the most reactive site for nucleophilic addition. It readily undergoes reactions such as reductive amination to form secondary amines, Wittig reactions to form alkenes, and aldol condensations. This position is the primary handle for introducing diversity and building out molecular complexity.

-

Methyl Ester: The ester is less electrophilic than the aldehyde. It can be hydrolyzed to the carboxylic acid under basic (saponification) or acidic conditions. It can also be converted to an amide by heating with an amine (amidation), often at higher temperatures or with catalysis.

-

Aryl Chloride: The C-Cl bond is the most inert of the three functional groups under standard conditions. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds. This allows for late-stage modification of the core scaffold.

Case Study: Synthesis of Efflux Pump Inhibitors

A tangible application of this compound is found in the synthesis of novel efflux pump inhibitors, which are compounds designed to combat antibiotic resistance in bacteria.[4] Patent WO2017042099A1 describes the use of this building block in a key synthetic step.[4]

In the described procedure, the aldehyde group of this compound is targeted by a Grignard reagent. This is a classic example of leveraging the aldehyde's high electrophilicity for C-C bond formation.

Experimental Protocol (Adapted from WO2017042099A1):

-

A Grignard reagent (e.g., a substituted benzylmagnesium halide) is prepared or sourced.

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq) in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) is prepared and cooled in an ice bath.

-

The Grignard reagent (approx. 1.0-1.2 eq) is added dropwise to the cooled solution. The Grignard reagent's nucleophilic carbon attacks the electrophilic aldehyde carbon.

-

The reaction is stirred at low temperature for 1-2 hours until completion (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. This protonates the intermediate alkoxide to form a secondary alcohol and neutralizes any excess Grignard reagent.

-

The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent, filtered, and concentrated to yield the secondary alcohol product, which serves as a precursor for more advanced efflux pump inhibitors.[4]

Caption: Reaction workflow demonstrating the use in drug discovery.

Part 4: Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting. While a specific, comprehensive toxicology report is not available, GHS hazard statements for similar compounds suggest it should be treated as harmful if swallowed and as a skin and eye irritant.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases. The recommendation to store under nitrogen suggests sensitivity to air or moisture over long periods.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed trifunctional building block that provides medicinal chemists with a powerful tool for scaffold elaboration and diversification. Its predictable reactivity allows for selective, stepwise modifications, enabling the efficient construction of complex molecular architectures. As demonstrated by its use in the synthesis of potential efflux pump inhibitors, this compound is a relevant and valuable intermediate in the ongoing search for new and effective therapeutics. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in drug discovery and development programs.

References

- Moussy, A., et al. (2017). Efflux-pump inhibitors and therapeutic uses thereof.

-

PubChem. Methyl 3-chlorobenzoate. National Center for Biotechnology Information. Accessed January 2, 2026. [Link]

-

Farooq, S., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]

-

Dakhel, M. M. A., & Ali, F. M. (2022). Biochemical Research Applications of Methyl 4-formylbenzoate. Papafin. [Link]

-

Chemical Synthesis Database. methyl 2-fluoro-5-formylbenzoate. Accessed January 2, 2026. [Link]

-

Arote, R. B., & Yadav, D. B. (2018). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. [Link]

-

Bisenieks, E., et al. (2012). Functionalization of 3-Chlorobenzaldehyde. ResearchGate. [Link]

-

Organic Syntheses. α-PHENYLCINNAMONITRILE. Accessed January 2, 2026. [Link]

- Google Patents. 3-chloro methyl benzoic acid synthetic method.

-

Rajput, S. S., et al. (2008). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes and their antibacterial activities. Asian Journal of Chemistry. [Link]

- Google Patents. Method for preparing methyl p-chloromethyl benzoate.

-

PubChem. Methyl 2-fluoro-5-formylbenzoate. National Center for Biotechnology Information. Accessed January 2, 2026. [Link]

-

PubChem. Methyl 3-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. Accessed January 2, 2026. [Link]

-

ResearchGate. Different synthetic methodologies for the synthesis of 2-substituted phenylbenzothiazole using 2-aminothiophenol and aldehydes. Accessed January 2, 2026. [Link]

-

Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-5-formylbenzoate

This guide provides a comprehensive overview of a scientifically robust synthetic pathway for methyl 3-chloro-5-formylbenzoate, a key building block in the development of various pharmaceutical and agrochemical compounds. The presented route is designed for clarity, reproducibility, and scalability, with a focus on the underlying chemical principles and practical experimental considerations for researchers and professionals in drug development.

Introduction

This compound is a trifunctional aromatic compound featuring a chloro, a formyl, and a methyl ester group. This unique substitution pattern makes it a valuable intermediate for the synthesis of complex molecules where precise control over reactivity and regioselectivity is paramount. The presence of three distinct functional groups allows for a variety of subsequent chemical modifications, including but not limited to, nucleophilic addition to the aldehyde, Suzuki or Buchwald-Hartwig coupling at the chloro position, and hydrolysis or amidation of the ester.

This guide will detail a logical and efficient multi-step synthesis, commencing from a readily available starting material. Each step will be accompanied by a thorough discussion of the reaction mechanism, causality for the choice of reagents and conditions, and a detailed experimental protocol.

Proposed Synthetic Pathway

The most strategic and convergent synthesis of this compound involves a three-step process starting from 3,5-dimethylaniline. This pathway leverages a Sandmeyer reaction to introduce the chloro substituent, followed by a selective oxidation of one methyl group to a formyl group, and subsequent oxidation to a carboxylic acid, which is then esterified. An alternative, and often more direct, approach involves the selective oxidation of 3-chloro-5-methylbenzaldehyde, which itself can be synthesized from 3-chloro-5-methyltoluene. This guide will focus on the latter pathway due to its efficiency and the commercial availability of the key intermediate.

The overall transformation is as follows:

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Selective Oxidation of 3-Chloro-5-methylbenzaldehyde to 3-Chloro-5-formylbenzoic Acid

The pivotal step in this synthesis is the selective oxidation of the aldehyde group of 3-chloro-5-methylbenzaldehyde to a carboxylic acid, while leaving the methyl group intact. This transformation requires a mild oxidizing agent that is chemoselective for aldehydes.

Causality of Experimental Choices

Potassium permanganate (KMnO4) in a basic aqueous solution is a classic and effective reagent for the oxidation of aldehydes to carboxylic acids.[1] The reaction is typically carried out under controlled temperature to prevent side reactions, such as the oxidation of the methyl group. The basic conditions facilitate the dissolution of the permanganate and the initial nucleophilic attack on the aldehyde. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.

Experimental Protocol: Oxidation of 3-Chloro-5-methylbenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-5-methylbenzaldehyde (1 equivalent) in a suitable solvent such as aqueous acetone or a mixture of t-butanol and water.

-

Reagent Addition: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 1.05 equivalents) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate. Thin-layer chromatography (TLC) can also be used to track the consumption of the starting material.

-

Work-up: Once the reaction is complete, the excess permanganate is quenched by the addition of a small amount of a reducing agent like sodium bisulfite until the purple color disappears. The manganese dioxide precipitate is removed by filtration through a pad of celite.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated 3-chloro-5-formylbenzoic acid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

| Parameter | Value |

| Starting Material | 3-Chloro-5-methylbenzaldehyde |

| Oxidizing Agent | Potassium Permanganate (KMnO4) |

| Solvent | Aqueous Acetone or t-Butanol/Water |

| Temperature | Room temperature to gentle reflux |

| Reaction Time | 2-6 hours |

| Expected Yield | 70-85% |

Step 2: Fischer Esterification of 3-Chloro-5-formylbenzoic Acid

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a reliable and straightforward method for this transformation, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[2][3]

Causality of Experimental Choices

The use of a large excess of methanol serves to shift the reaction equilibrium towards the formation of the ester, as per Le Chatelier's principle. A strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is typically heated to reflux to increase the reaction rate.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-chloro-5-formylbenzoic acid (1 equivalent) in an excess of methanol (which also acts as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%), to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with stirring.

-

Reaction Monitoring: The progress of the esterification can be monitored by TLC or by the complete dissolution of the starting carboxylic acid.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Isolation and Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Purification can be achieved by column chromatography on silica gel or by recrystallization.

| Parameter | Value |

| Starting Material | 3-Chloro-5-formylbenzoic Acid |

| Reagent | Methanol (in excess) |

| Catalyst | Concentrated Sulfuric Acid (H2SO4) |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4-12 hours |

| Expected Yield | 85-95% |

Alternative Synthetic Considerations

An alternative approach to 3-chloro-5-formylbenzoic acid could involve the oxidation of 3-chloro-5-methyltoluene. This would require a two-step oxidation process, first to the aldehyde and then to the carboxylic acid. The selective oxidation of a methyl group to an aldehyde can be challenging, often requiring specific reagents like chromium trioxide or manganese dioxide to avoid over-oxidation.[4]

Another potential route could start from 3-chlorobenzoic acid, followed by a formylation reaction. However, the directing effects of the chloro and carboxyl groups would likely lead to a mixture of isomers, making the purification of the desired 3,5-disubstituted product difficult.

Conclusion

The described two-step synthesis of this compound from 3-chloro-5-methylbenzaldehyde offers a reliable and efficient pathway for obtaining this valuable intermediate. The experimental protocols provided are based on well-established chemical transformations and are amenable to scale-up in a laboratory setting. By understanding the underlying principles of each reaction, researchers can further optimize the conditions to suit their specific needs and available resources.

References

-

PrepChem.com. Synthesis of 3,5-bis(phenylmethoxy)benzoic acid. [Link]

-

Organic Syntheses Procedure. esterification of carboxylic acids with. [Link]

- Lin, H., et al. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry.

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.

- Zhang, Y., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

-

Organic Syntheses Procedure. 3,5-dinitrobenzoic acid. [Link]

-

Wikipedia. 3-Chlorobenzoic acid. [Link]

-

ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. [Link]

-

Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

-

Cenmed Enterprises. 3 Chloro 5 Formylbenzoic Acid. [Link]

- Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

-

Chemical Synthesis Database. methyl 2-fluoro-5-formylbenzoate. [Link]

-

PrepChem.com. Synthesis of 3-chloro-benzamido. [Link]

-

Reactory. 3-chlorobenzoic acid | C7H5ClO2. [Link]

-

The Royal Society of Chemistry. Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. [Link]

-

PubChem. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201. [Link]

- Google Patents. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.

-

YouTube. Synthesis of 3-chlorobenzoic acid. [Link]

- Google Patents.

-

ResearchGate. (PDF) Functionalization of 3-Chlorobenzaldehyde. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

YouTube. Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

-

PubChem. 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde | C9H9ClO2 | CID 2754909. [Link]

-

PubChemLite. 3-chloro-5-methylbenzaldehyde (C8H7ClO). [Link]

Sources

Solubility of Methyl 3-chloro-5-formylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-chloro-5-formylbenzoate in Organic Solvents

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a chlorinated aromatic ring, an ester, and an aldehyde functional group, dictates its physical and chemical properties, including its solubility. A thorough understanding of its solubility in different organic solvents is paramount for researchers and drug development professionals.[1][2] This knowledge is critical for optimizing reaction conditions, designing purification strategies such as crystallization, and formulating drug products. This technical guide provides an in-depth analysis of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] this compound possesses a combination of polar and non-polar characteristics that influence its solubility profile.

-

Polar Features : The ester (-COOCH₃) and aldehyde (-CHO) groups contain polar carbonyl (C=O) bonds, capable of dipole-dipole interactions and acting as hydrogen bond acceptors.

-

Non-polar Features : The benzene ring and the methyl group are non-polar, contributing to van der Waals forces.

-

Halogen Influence : The chlorine atom is electronegative, contributing to the molecule's overall polarity, but it also increases the molecular weight and size, which can decrease solubility.

The interplay of these features determines the compound's affinity for various organic solvents.

Predicted Solubility Profile

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar | |||

| Hexane | 0.1 | Low | The non-polar nature of hexane interacts weakly with the polar functional groups of the solute. |

| Toluene | 2.4 | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute, while its overall low polarity limits interaction with the polar groups. |

| Polar Aprotic | |||

| Dichloromethane (DCM) | 3.1 | High | DCM's polarity is suitable for interacting with both the polar and non-polar regions of the molecule. |

| Ethyl Acetate | 4.4 | High | The ester group in ethyl acetate can engage in dipole-dipole interactions with the solute's ester and aldehyde groups. |

| Acetone | 5.1 | High | The highly polar carbonyl group of acetone effectively solvates the polar functional groups of the solute. |

| Acetonitrile | 5.8 | Moderate to High | A polar solvent that can interact well with the polar moieties of the compound. |

| Dimethylformamide (DMF) | 6.4 | Very High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Polar Protic | |||

| Methanol | 5.1 | Moderate | The hydroxyl group of methanol can act as a hydrogen bond donor to the carbonyl oxygens of the solute, but the non-polar backbone of the solute may limit solubility compared to more polar aprotic solvents. |

| Ethanol | 4.3 | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Water | 10.2 | Very Low | The highly polar, hydrogen-bonding network of water does not favorably interact with the largely non-polar structure of this compound.[4] |

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation : Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

-

Solvent Addition : Add a precise volume of the desired organic solvent to the vial.

-

Equilibration : Seal the vial and place it in a shaker or on a stir plate in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24 hours) to ensure the solution is saturated.

-

Phase Separation : After equilibration, allow the mixture to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sampling : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Solvent Evaporation : Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under a stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Mass Determination : Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculation : The solubility can then be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of solute in aliquot / Volume of aliquot) x 100

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature : Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity : As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that closely matches that of the solute will typically be a better solvent.

-

Purity of Solute and Solvent : Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism) : Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.

Safety and Handling

When working with this compound and organic solvents, it is crucial to adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation : Handle the compound and solvents in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

-

Handling : Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][6]

-

Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible substances.[1]

-

Disposal : Dispose of waste materials according to institutional and local regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data is not widely published, a strong understanding of the principles of solubility allows for rational solvent selection. It is predicted to have high solubility in polar aprotic solvents like DCM, ethyl acetate, acetone, DMF, and DMSO, and moderate solubility in polar protic solvents like methanol and ethanol. Its solubility is expected to be low in non-polar solvents and water. For precise applications, the experimental determination of solubility using the protocol outlined in this guide is strongly recommended. This will enable scientists to optimize their processes, leading to improved yields, purity, and efficiency in the synthesis and formulation of novel chemical entities.

References

-

CHEM 331L, Organic Chemistry Laboratory. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

University of Canterbury. Solubility of Organic Compounds. Available from: [Link]

-

Hekserij.nl. Methyl benzoate. Available from: [Link]

-

Wikipedia. Methyl benzoate. Available from: [Link]

-

PubChem. 3-Chloro-5-methylbenzaldehyde. Available from: [Link]

-

PubChem. Methyl Benzoate. Available from: [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]

-

Ataman Kimya. METHYL BENZOATE. Available from: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Methyl benzoate. Available from: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

PubChem. Methyl 2-fluoro-5-formylbenzoate. Available from: [Link]

Sources

Reactivity of the formyl group in Methyl 3-chloro-5-formylbenzoate

An In-depth Technical Guide to the Reactivity of the Formyl Group in Methyl 3-chloro-5-formylbenzoate

This guide provides a comprehensive exploration of the chemical reactivity of the formyl group in this compound (MCFB). As a versatile bifunctional building block, understanding the nuanced reactivity of MCFB is critical for its effective application in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials.[1] This document delves into the electronic and steric factors governing the transformations of the formyl group and provides field-proven protocols for its key reactions.

Molecular Architecture and Electronic Profile

This compound (CAS No: 879542-48-0) is an aromatic aldehyde featuring three distinct functional groups attached to a benzene ring: a formyl group (-CHO), a chloro group (-Cl), and a methyl ester group (-COOCH₃).[1][2]

The reactivity of the formyl group is profoundly influenced by the electronic landscape of the aromatic ring. Both the chloro and the methyl ester groups are electron-withdrawing. This inductive and resonance-based withdrawal of electron density from the benzene ring renders the carbonyl carbon of the formyl group significantly more electrophilic. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the ring; however, in the case of MCFB, the potent deactivating nature of the other substituents enhances the formyl group's susceptibility to nucleophilic attack.[3][4][5]

Key Transformations of the Formyl Group

The enhanced electrophilicity of the formyl carbon in MCFB allows for a diverse array of chemical transformations. This section details the principal reactions, providing both mechanistic insights and practical methodologies.

Reduction to a Primary Alcohol

The selective reduction of the formyl group to a hydroxymethyl group is a fundamental transformation, yielding Methyl 3-chloro-5-(hydroxymethyl)benzoate. The primary challenge is to achieve this conversion without affecting the less reactive methyl ester functionality.

Causality of Reagent Selection: The choice of reducing agent is paramount for chemoselectivity. Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce both the aldehyde and the ester. Therefore, a milder reagent is required. Sodium borohydride (NaBH₄) is the ideal choice due to its excellent selectivity for aldehydes and ketones in the presence of esters.[6][7] The carboxylate group, being electron-rich, is not susceptible to reduction by NaBH₄.[7]

Table 1: Comparison of Hydride-Based Reducing Agents

| Reducing Agent | Reactivity with Aldehyde | Reactivity with Ester | Selectivity for Aldehyde |

| Sodium Borohydride (NaBH₄) | High | Low / None | Excellent |

| Lithium Aluminum Hydride (LiAlH₄) | High | High | Poor |

| DIBAL-H | High | High | Poor (can be selective at low temp.) |

Experimental Protocol: Selective Reduction using NaBH₄ [6]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (10 mL per gram of starting material).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the internal temperature to 0-5 °C.

-

Reagent Addition: Add Sodium Borohydride (1.5 eq.) slowly in small portions over 20 minutes. Caution: Hydrogen gas evolution may occur. Ensure proper ventilation.[6]

-

Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

-

Work-up and Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Workflow for Selective Reduction

Caption: General experimental workflow for the selective reduction of the formyl group.

Oxidation to a Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid, yielding 3-chloro-5-(methoxycarbonyl)benzoic acid. This transformation is typically achieved using strong oxidizing agents.

Mechanism and Reagent Choice: The oxidation of alkylbenzenes often occurs at the benzylic position, which is activated by the aromatic ring.[8][9] Reagents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are effective for this purpose. The reaction proceeds through the formation of a benzylic alcohol and then an aldehyde, which is further oxidized to the carboxylic acid.[9]

Experimental Protocol: Oxidation using KMnO₄

-

Setup: Dissolve this compound (1.0 eq.) in a mixture of pyridine and water.

-

Reagent Addition: Heat the solution to reflux and add a solution of potassium permanganate (KMnO₄, ~2.0 eq.) in water dropwise over 1-2 hours.

-

Reaction: Maintain the reflux until the purple color of the permanganate disappears.

-

Work-up: Cool the mixture and filter off the manganese dioxide precipitate. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Oxidation Reaction Pathway

Caption: Oxidation of the formyl group to a carboxylic acid.

Carbon-Carbon Bond Formation

The formyl group is an excellent electrophile for reactions that form new carbon-carbon bonds, such as the Wittig reaction and Knoevenagel condensation.

The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphonium ylide.[10][11] This reaction is a powerful tool for extending carbon chains.[11]

Mechanism Overview: The reaction begins with the deprotonation of a phosphonium salt using a strong base (e.g., n-butyllithium) to generate a nucleophilic ylide.[11] This ylide then attacks the carbonyl carbon of the aldehyde, leading to a four-membered oxaphosphetane intermediate.[10] This intermediate collapses to form the desired alkene and a very stable triphenylphosphine oxide byproduct, which drives the reaction forward.[10]

Experimental Protocol: General Wittig Reaction [12]

-

Ylide Formation: Suspend the chosen phosphonium salt (1.1 eq.) in dry THF under an inert atmosphere. Cool to 0 °C and add a strong base (e.g., n-BuLi) dropwise until the characteristic color of the ylide appears.

-

Aldehyde Addition: Add a solution of this compound (1.0 eq.) in dry THF to the ylide solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with ether, wash the organic layer with water and brine, dry, and concentrate.

-

Purification: Purify the resulting alkene product by column chromatography to remove the triphenylphosphine oxide byproduct.

Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig Reaction.

This condensation reaction occurs between an aldehyde and a compound with an active methylene group (e.g., diethyl malonate, malononitrile), catalyzed by a weak base.[13]

Mechanism Overview: The base (often a primary or secondary amine) deprotonates the active methylene compound to form a carbanion.[13] This nucleophile attacks the aldehyde's carbonyl carbon. Subsequent dehydration yields a new carbon-carbon double bond.[13]

Experimental Protocol: General Knoevenagel Condensation

-

Setup: Dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Reaction: Heat the mixture to reflux for several hours, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Alternatively, the solvent is removed, and the product is purified by recrystallization or chromatography.

Carbon-Nitrogen Bond Formation: Imination

The reaction of the formyl group with primary amines is a cornerstone of C-N bond formation, leading to Schiff bases (imines) and, subsequently, secondary amines through reductive amination.

The condensation of MCFB with a primary amine yields an imine, a compound containing a C=N double bond. This reaction is typically acid-catalyzed and involves the removal of water.[14][15][16]

Experimental Protocol: General Schiff Base Synthesis [14][15]

-

Setup: Dissolve this compound (1.0 eq.) and the primary amine (1.05 eq.) in methanol or ethanol.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or heat to reflux for 1-3 hours.

-

Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be isolated by filtration.

This powerful one-pot procedure combines Schiff base formation with an in-situ reduction to produce a secondary amine.[17]

Causality of Reagent Selection: The key is to use a reducing agent that is selective for the iminium ion intermediate and does not readily reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as their reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation.

Experimental Protocol: General Reductive Amination [17]

-

Setup: In a flask, combine this compound (1.0 eq.), the primary amine (1.1 eq.), and a suitable solvent like methanol or dichloroethane.

-

pH Adjustment: Add acetic acid to adjust the pH to approximately 5-6, which facilitates imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution.

-

Reaction: Stir at room temperature for several hours to overnight until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate. Purify by chromatography if necessary.

Reductive Amination Workflow

Caption: Workflow for one-pot reductive amination.

Conclusion

The formyl group of this compound is a highly reactive and synthetically valuable handle. The presence of electron-withdrawing chloro and methyl ester substituents significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for a wide range of transformations. From selective reductions and oxidations to robust carbon-carbon and carbon-nitrogen bond-forming reactions, MCFB provides chemists with a reliable and versatile platform. This guide has outlined the key mechanistic principles and provided validated protocols that empower researchers, scientists, and drug development professionals to effectively leverage the unique reactivity of this important chemical intermediate.

References

-

Formylation - Wikipedia. Wikipedia. [Link]

-

How can one selectively reduce formyl substituent to methanol, but protect carboxylic group? | ResearchGate. ResearchGate. [Link]

- US5457239A - Process for formylation of aromatic compounds - Google Patents.

-

Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

The Knoevenagel Condensation - ResearchGate. ResearchGate. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

16.9 Reduction of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. ACS Publications. [Link]

-